8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural properties. The presence of both chlorine and fluorine atoms in the molecule enhances its chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and chlorination .
Industrial Production Methods
Industrial production methods often employ solvent-free and catalyst-free conditions to enhance the efficiency and yield of the desired product. These methods are designed to be environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
- 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
- 2-(2-Fluorophenyl)imidazo[1,2-a]pyridine
Uniqueness
8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine is unique due to the specific positioning of the chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H8ClFN2 |
---|---|
Molecular Weight |
246.67 g/mol |
IUPAC Name |
8-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H8ClFN2/c14-11-5-2-6-17-8-12(16-13(11)17)9-3-1-4-10(15)7-9/h1-8H |
InChI Key |
UVTFFDLVHHQWMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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